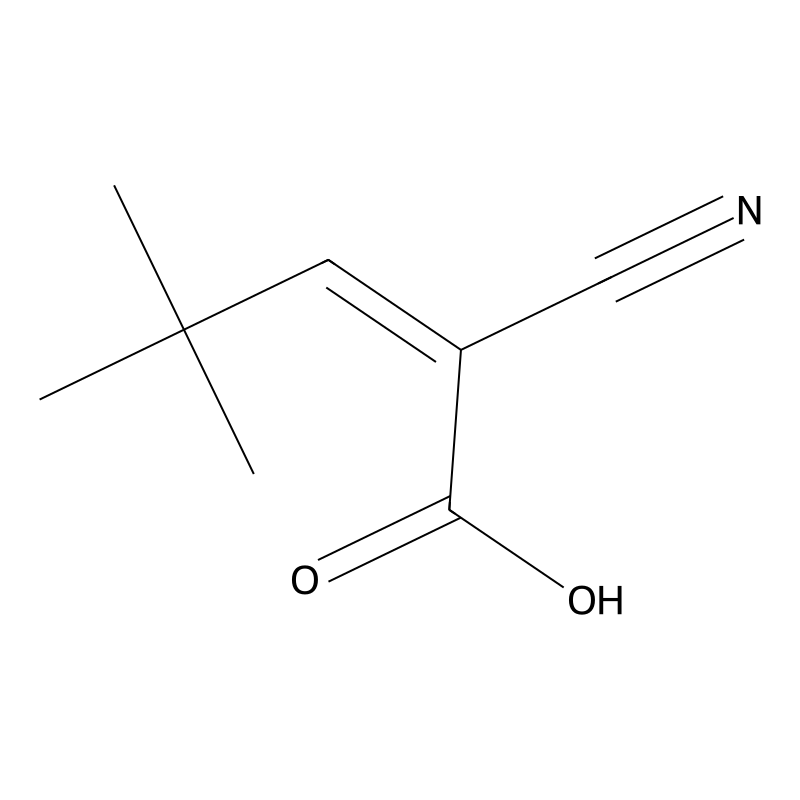2-Pentenoic acid, 2-cyano-4,4-dimethyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Chemical Properties and Potential Uses: Scientific resources primarily focus on the compound's identity, physical and chemical properties like boiling point, melting point, and molecular formula [, ]. These properties can be helpful for researchers interested in synthesis, purification, or understanding the molecule's behavior in different conditions.
- Limited Research Focus: A search for scientific literature on this specific compound yields scarce results. This suggests that 2-Cyano-4,4-dimethylpent-2-enoic acid might be a niche molecule with limited research focus so far.
Further exploration might involve:
- Patent Literature: Investigating patent databases might reveal industrial applications or potential uses of the compound that are not yet published in the scientific literature.
- Chemical Derivatization: Research on similar molecules or potential derivatives of 2-Cyano-4,4-dimethylpent-2-enoic acid could provide insights into its potential applications.
2-Pentenoic acid, 2-cyano-4,4-dimethyl- is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 153.18 g/mol. This compound features a pentenoic acid backbone with a cyano group and two methyl groups at the 4-position, contributing to its distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .
The chemical behavior of 2-pentenoic acid, 2-cyano-4,4-dimethyl- is influenced by its functional groups. It can participate in various reactions typical of alkenes and carboxylic acids, such as:
- Nucleophilic Addition: The cyano group can undergo nucleophilic attack, making it a reactive site for further functionalization.
- Esterification: Reacting with alcohols can yield esters, which are useful intermediates in organic synthesis.
- Diels-Alder Reactions: The compound can act as a dienophile due to its alkene functionality, allowing it to participate in cycloaddition reactions .
The synthesis of 2-pentenoic acid, 2-cyano-4,4-dimethyl- can be achieved through several methods:
- Michael Addition: A common approach involves the addition of a cyanoacetate to an appropriate alkene under basic conditions.
- Aldol Condensation: This method may be used to form the pentenoic backbone followed by subsequent modifications to introduce the cyano and methyl groups.
- Functional Group Interconversion: Starting from simpler precursors, functional groups can be introduced or modified using standard organic reactions .
The applications of 2-pentenoic acid, 2-cyano-4,4-dimethyl- span various fields:
- Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
- Pharmaceutical Development: Potential use in developing new drugs due to its structural features that may interact with biological targets.
- Material Science: Its derivatives could be explored for use in polymer chemistry or as additives in materials .
Interaction studies involving 2-pentenoic acid, 2-cyano-4,4-dimethyl- focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential mechanisms of action and efficacy as a therapeutic agent. For example:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its biological activity.
- Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles could reveal pathways for further synthetic applications .
Several compounds share structural similarities with 2-pentenoic acid, 2-cyano-4,4-dimethyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | C11H13NOS | Contains a thioether group |
| 4,4-Dimethyl-2-pentenoic acid | C7H12O2 | Lacks the cyano group |
| 3-Cyano-3-methylbutanoic acid | C7H11NO2 | Different carbon skeleton |
These compounds highlight the unique nature of 2-pentenoic acid, 2-cyano-4,4-dimethyl-, particularly its specific arrangement of functional groups that may influence its reactivity and biological activity differently compared to its analogs .








